CID 162368009
Description
CID 162368009 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. PubChem CIDs are widely used to standardize chemical references in research, enabling cross-referencing of properties, bioactivity, and literature . For example, this compound could represent a small organic molecule, natural product, or synthetic compound, but its exact classification requires further investigation from primary chemical literature or databases like PubChem.
Properties
Molecular Formula |
C8H3FNNaO3- |
|---|---|
Molecular Weight |
203.10 g/mol |
InChI |
InChI=1S/C8H4FNO3.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);/p-1 |
InChI Key |
VULGOWZYBXCJNU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)C(=O)[O-].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 162368009 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process often involves optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: CID 162368009 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new functional groups on the compound.
Scientific Research Applications
CID 162368009 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, it may be utilized in the production of specialized materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 162368009 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized approach to comparing CID 162368009 with similar compounds, based on patterns observed in the evidence:
Structural Comparison
Similar compounds are often compared using 2D/3D structural overlays and spectral data (e.g., GC-MS, NMR). For instance:
- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a core macrocyclic structure but differ in substituents like methyl groups, which influence bioactivity .

- Betulin-derived inhibitors (CIDs 72326, 64971, 92158, 10153267) exhibit structural modifications (e.g., caffeoyl groups) that enhance binding affinity to biological targets .

Physicochemical Properties
Properties like solubility, polarity, and bioavailability are critical for drug development. For example:
- CAS 6007-85-8 (CID 315608) shows high solubility in ethanol (1.34 mg/ml) and moderate skin permeability (-6.55 cm/s), relevant for topical formulations .
Limitations of Available Evidence
The provided materials lack specific data on this compound, highlighting gaps in:
Structural characterization: No 2D/3D structures or spectral data are provided.
Bioactivity profiles: No assays or toxicity data are referenced.
Synthetic pathways: No synthesis protocols or yield information are available.
Recommendations for Further Research
To comprehensively compare this compound with analogs, future studies should:
Retrieve this compound’s entry from PubChem or ChEMBL for structural and property data.
Conduct molecular docking or in vitro assays to assess bioactivity.
Cross-reference with databases like ChEBI or ChemSpider for known analogs.
Q & A
How do I formulate a focused research question for investigating CID 162368009?
Methodological Answer: Begin by defining the compound’s properties (e.g., chemical behavior, biological activity) and aligning them with your research gap. Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure components like:
- Population/Problem: Specific application or system (e.g., enzymatic interactions).
- Intervention: this compound’s role (e.g., inhibitor, catalyst).
- Comparison: Alternative compounds or conditions.
- Outcome: Measurable effects (e.g., binding affinity, reaction kinetics).
Apply the FINER criteria to ensure the question is Feasible (resources available), Interesting (novelty), Novel (addresses gaps), Ethical , and Relevant to your field .
Example Framework Table:
| FINER Criteria | Application to this compound |
|---|---|
| Feasible | Access to synthesis protocols and analytical tools. |
| Novel | Unexplored interactions with Protein X. |
| Ethical | Compliance with lab safety guidelines. |
Q. What strategies ensure a comprehensive literature review for this compound?
Methodological Answer:
- Step 1: Use structured databases (e.g., PubMed, SciFinder) with Boolean operators:
"this compound" AND (synthesis OR toxicity). - Step 2: Prioritize primary sources (peer-reviewed journals) over reviews to avoid bias. Cross-reference citations in foundational papers .
- Step 3: Organize findings thematically (e.g., synthesis methods, pharmacological applications) and identify conflicting results (e.g., discrepancies in reported stability).
Tip: Track literature gaps using a matrix:
| Theme | Key Findings | Contradictions |
|---|---|---|
| Synthesis | Solvent-free method [Ref] | Yield variability (60–80%) |
Advanced Research Questions
Q. How do I design experiments to isolate variables affecting this compound’s efficacy?
Methodological Answer:
- Control Variables: Standardize temperature, pH, and solvent purity to minimize confounding factors.
- Factorial Design: Test combinations of variables (e.g., concentration, reaction time) using a matrix to identify interactions .
- Replication: Conduct triplicate trials to assess reproducibility. For example:
| Trial | Concentration (mM) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 10 | 24 | 72 |
| 2 | 10 | 24 | 68 |
Advanced Tip: Use response surface methodology (RSM) to model optimal conditions .
Q. How should I address contradictory data in this compound’s bioactivity studies?
Methodological Answer:
- Root-Cause Analysis: Compare experimental protocols (e.g., cell lines, assay types) from conflicting studies. For instance, discrepancies in IC50 values may arise from differences in cell viability assays .
- Replication: Reproduce key experiments under standardized conditions.
- Meta-Analysis: Statistically aggregate data from multiple studies to identify trends (e.g., using forest plots) .
Example Workflow:
Catalog contradictions (e.g., "Study A reports cytotoxicity; Study B does not").
Compare methodologies (e.g., exposure duration, dosage ranges).
Design a validation study to test hypotheses (e.g., apoptosis pathways).
Q. What statistical methods differentiate between theoretical and empirical significance for this compound?
Methodological Answer:
- Null Hypothesis Testing: Use t-tests or ANOVA to determine if observed effects (e.g., inhibition rates) exceed random variation.
- Effect Size Calculation: Compute Cohen’s d or η² to quantify practical significance (e.g., "20% increase in binding affinity").
- Bayesian Analysis: Assess the probability of hypotheses (e.g., "this compound modifies receptor conformation") using prior data .
Example:
| Statistical Test | Application | Outcome Interpretation |
|---|---|---|
| ANOVA | Compare efficacy across doses | p < 0.05 → Significant variation |
| Cohen’s d | Effect size between control/test | d = 0.8 → Large effect |
Q. How can I optimize hypothesis testing for this compound’s mechanisms of action?
Methodological Answer:
- Deductive Approach: Start with a mechanistic hypothesis (e.g., "this compound inhibits Enzyme Y via competitive binding").
- Experimental Validation: Use techniques like SPR (surface plasmon resonance) for kinetic analysis or cryo-EM for structural insights.
- Falsifiability: Design experiments to disprove alternative hypotheses (e.g., allosteric vs. active-site binding) .
Framework for Hypothesis Testing:
Hypothesis: Competitive inhibition.
Prediction: Increased substrate concentration reduces inhibition.
Test: Vary substrate levels and measure IC50 shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


